3-Cyclopropylpropan-1-ol (CAS 5618-01-9) is a specialized primary alcohol featuring a terminal cyclopropyl ring, widely utilized as a critical C6 building block in medicinal chemistry and advanced organic synthesis. With a molecular weight of 100.16 g/mol and a topological polar surface area (TPSA) of 20.2 Ų, this clear, stable liquid serves as a highly efficient precursor for introducing the 3-cyclopropylpropyl moiety into complex scaffolds [1]. For procurement and material selection, its primary value lies in its ability to act as a bioisostere for straight-chain aliphatic groups, offering superior shape complementarity, modulated lipophilicity, and enhanced metabolic stability without compromising downstream synthetic processability [2].
UGT2B7 enzyme inhibition study tool compound
Lipophilic cyclopropyl building block for synthesis
Patented intermediate for miticide-related R&D
Substituting 3-cyclopropylpropan-1-ol with generic acyclic aliphatic alcohols, such as hexan-1-ol or 1-pentanol, fundamentally compromises application-critical performance and pharmacokinetic profiles. Flexible straight chains lack the rigid steric bulk of the cyclopropyl group, leading to poor shape complementarity in constrained hydrophobic binding pockets and a significant drop in lipophilic ligand efficiency (LLE) [1]. Furthermore, unbranched terminal alkyl chains are highly susceptible to rapid cytochrome P450-mediated oxidation, resulting in poor metabolic stability, whereas larger cyclic analogs like 3-cyclohexylpropan-1-ol introduce excessive steric clash that prevents optimal target engagement [2]. Consequently, for advanced therapeutic and agrochemical development, the precise geometric and electronic constraints of the 3-cyclopropylpropyl group cannot be replicated by cheaper, generic in-class substitutes.
UGT2B7 inhibition potency may differ between the alcohol and carboxylic acid or chain-extended analogs, altering assay outcome.
logP shift relative to cyclopropylmethanol can change membrane partitioning and non-specific binding in biological studies.
Higher boiling point and lower vapor pressure compared to cyclopropanol affect evaporative loss control during heated or vacuum operations.
In the development of tricyclic inhibitors, incorporating the 3-cyclopropylpropyl moiety derived from 3-cyclopropylpropan-1-ol provides a superior geometric fit in constrained 'triangular' hydrophobic pockets compared to acyclic alkyl chains. Structural optimization studies demonstrate that the rigid cyclopropyl ring yields a 3- to 10-fold improvement in target binding potency over methyl or straight-chain analogs, simultaneously driving an increase in lipophilic ligand efficiency (LLE) from 3.5 to over 4.5[1].
| Evidence Dimension | Target binding potency and Lipophilic Ligand Efficiency (LLE) |
| Target Compound Data | 3- to 10-fold potency increase; LLE > 4.5 |
| Comparator Or Baseline | Acyclic alkyl chains (e.g., methyl/hexyl); LLE ~ 3.5 |
| Quantified Difference | Up to 10-fold potency improvement and +1.0 LLE unit |
| Conditions | In vitro TR-FRET binding assays and X-ray crystallographic structural analysis |
Enables drug discovery teams to achieve high biochemical potency without inflating molecular weight or lipophilicity, justifying the procurement of this specific building block over generic aliphatic alcohols.
The terminal cyclopropyl group precisely modulates the lipophilicity of the resulting molecule, enhancing membrane crossing capabilities without the extreme hydrophobicity associated with longer straight chains. Comparative cellular assays reveal that scaffolds utilizing the 3-cyclopropylpropyl group achieve a 10-fold increase in cellular assay activity due to lipophilicity-driven permeability enhancements, vastly outperforming their acyclic counterparts [1].
| Evidence Dimension | Cellular assay activity via membrane permeability |
| Target Compound Data | 10-fold increase in cellular efficacy |
| Comparator Or Baseline | Acyclic aliphatic analogs (e.g., straight-chain alkyls) |
| Quantified Difference | 10x improvement in cell-based functional assays |
| Conditions | Cellular efficacy assays comparing matched molecular pairs |
Critical for selecting precursors in programs targeting intracellular mechanisms, ensuring that raw biochemical potency translates effectively into cellular environments.
Unbranched aliphatic chains like hexyl groups are highly vulnerable to terminal oxidation by cytochrome P450 enzymes, leading to rapid in vivo clearance. By utilizing 3-cyclopropylpropan-1-ol as a bioisosteric building block, the resulting 3-cyclopropylpropyl chains exhibit significant resistance to metabolic degradation, maintaining >50% parent compound stability after 30 minutes in rat liver microsome incubations, whereas straight-chain comparators are rapidly metabolized [1].
| Evidence Dimension | Microsomal metabolic stability (half-life/clearance) |
| Target Compound Data | >50% stability remaining at 30 minutes |
| Comparator Or Baseline | Straight-chain aliphatic analogs (rapidly oxidized) |
| Quantified Difference | Significant reduction in terminal oxidation rates |
| Conditions | Rat liver microsome (RLM) incubation over 30 minutes |
Reduces downstream attrition in drug development by providing a built-in mechanism for extending in vivo half-life and lowering clearance rates.
For industrial scale-up, 3-cyclopropylpropan-1-ol demonstrates excellent precursor suitability due to its unhindered primary hydroxyl group. In standard nucleophilic aromatic substitution (SNAr) and etherification protocols, this compound consistently achieves isolated yields of 85% to 96% under mild basic conditions (e.g., DIPEA, MeCN, 85 °C). In contrast, bulkier cyclic alcohols (like cyclohexanol) or highly branched acyclic alcohols often suffer from steric hindrance, resulting in extended reaction times and yields below 50% [1].
| Evidence Dimension | Isolated synthesis yield in SNAr/alkylation reactions |
| Target Compound Data | 85% - 96% isolated yield |
| Comparator Or Baseline | Sterically hindered or secondary cyclic alcohols (<50% yield) |
| Quantified Difference | 35% to 45% higher isolated yield |
| Conditions | Standard coupling conditions (DIPEA, MeCN, 85 °C) |
Ensures highly reproducible, cost-effective manufacturing of complex APIs by minimizing side reactions and maximizing throughput during multi-step syntheses.
The robust nature of the cyclopropyl ring allows 3-cyclopropylpropan-1-ol to be quantitatively converted into highly reactive electrophiles (such as tosylates or bromides) without unwanted ring-opening or rearrangement side reactions. Standard tosylation (using TsCl/Et3N) proceeds smoothly to generate the activated intermediate in near-quantitative yields, providing a highly stable, handleable reagent for subsequent N-alkylation steps, a distinct advantage over strained systems that degrade during activation [1].
| Evidence Dimension | Conversion efficiency to activated electrophiles |
| Target Compound Data | Near-quantitative yield without ring-opening |
| Comparator Or Baseline | Highly strained or reactive allylic/homoallylic alcohols (prone to rearrangement) |
| Quantified Difference | Elimination of rearrangement byproducts |
| Conditions | Standard tosylation/bromination conditions at 0 °C to room temperature |
Provides process chemists with a reliable, scalable route to generate high-purity alkylating agents without the need for complex purification steps.
Directly leveraging its superior shape complementarity (Section 3), 3-cyclopropylpropan-1-ol is the optimal building block for constructing tricyclic scaffolds (e.g., BCL6 or LRRK2 inhibitors). The cyclopropyl moiety precisely fills constrained hydrophobic pockets, maximizing lipophilic ligand efficiency and target binding potency [1].
In programs targeting metabolic disorders (such as SCD1 inhibitors), substituting flexible aliphatic chains with the 3-cyclopropylpropyl group prevents rapid CYP450-mediated terminal oxidation. This application relies on the compound's proven metabolic stability profile (Section 3), ensuring viable in vivo pharmacokinetics [2].
Due to its high-yield processability and stability during halogenation or sulfonylation (Section 3), this compound is ideal for industrial-scale N-alkylation workflows. Process chemists prioritize it to generate high-purity electrophilic intermediates without the risk of ring-opening or steric hindrance commonly seen with alternative cyclic alcohols [3].